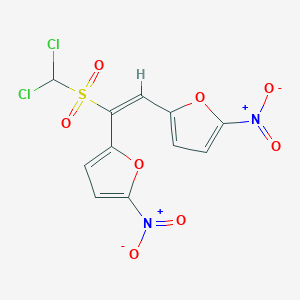
5,5'-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) is a complex organic compound characterized by its unique structure, which includes dichloromethyl, sulfonyl, ethene, and nitrofuran groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ethene-1,2-diyl core: This can be achieved through a coupling reaction between appropriate precursors.
Introduction of the dichloromethyl and sulfonyl groups: These groups can be introduced via chlorination and sulfonation reactions, respectively.
Attachment of the nitrofuran groups: This step involves the nitration of furan rings followed by their attachment to the ethene-1,2-diyl core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) can undergo various types of chemical reactions, including:
Oxidation: The nitrofuran groups can be oxidized to form nitro derivatives.
Reduction: The nitrofuran groups can also be reduced to form amino derivatives.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Products with substituted dichloromethyl groups.
Wissenschaftliche Forschungsanwendungen
5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high-energy-density materials.
Wirkmechanismus
The mechanism of action of 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) involves its interaction with molecular targets in biological systems. The nitrofuran groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The dichloromethyl and sulfonyl groups can also interact with proteins and enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis(2-nitrofuran): Lacks the dichloromethyl and sulfonyl groups.
5,5’-(1-((Methyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran): Contains a methyl group instead of a dichloromethyl group.
5,5’-(1-((Chloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran): Contains a chloromethyl group instead of a dichloromethyl group.
Uniqueness
The presence of both dichloromethyl and sulfonyl groups in 5,5’-(1-((Dichloromethyl)sulfonyl)ethene-1,2-diyl)bis(2-nitrofuran) makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity and interactions with biological systems, potentially enhancing its therapeutic and industrial applications.
Eigenschaften
Molekularformel |
C11H6Cl2N2O8S |
|---|---|
Molekulargewicht |
397.1 g/mol |
IUPAC-Name |
2-[(E)-2-(dichloromethylsulfonyl)-2-(5-nitrofuran-2-yl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C11H6Cl2N2O8S/c12-11(13)24(20,21)8(7-2-4-10(23-7)15(18)19)5-6-1-3-9(22-6)14(16)17/h1-5,11H/b8-5+ |
InChI-Schlüssel |
ZVUCLHMUFMZZFS-VMPITWQZSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


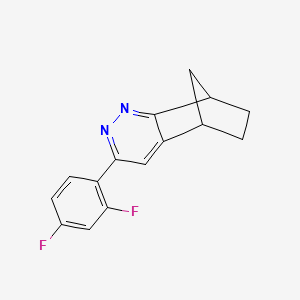

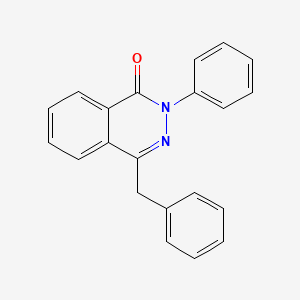

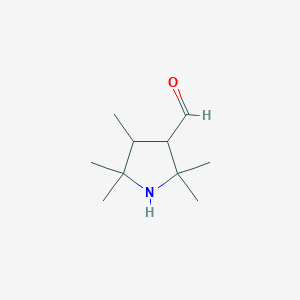
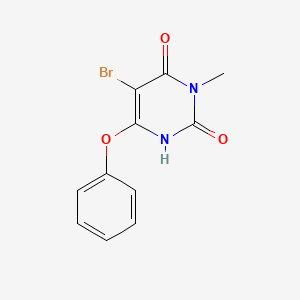

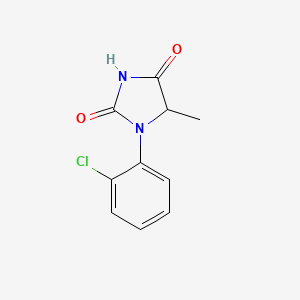
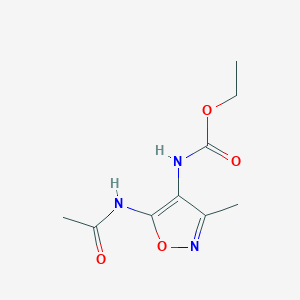


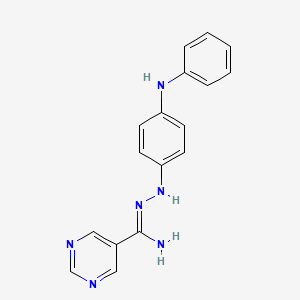

![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
